molecular formula C13H10N2O2S B500534 1-(1-naphthylsulfonyl)-1H-pyrazole CAS No. 957498-18-9

1-(1-naphthylsulfonyl)-1H-pyrazole

Cat. No.: B500534
CAS No.: 957498-18-9
M. Wt: 258.3g/mol
InChI Key: MBDDTTXCGKUAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Naphthylsulfonyl)-1H-pyrazole is a sulfonamide-substituted pyrazole derivative characterized by a naphthalene ring fused to a sulfonyl group at the 1-position of the pyrazole ring. Applications of such compounds span medicinal chemistry (e.g., kinase inhibitors) and materials science due to their structural rigidity and electronic properties .

Properties

CAS No.

957498-18-9

Molecular Formula

C13H10N2O2S

Molecular Weight

258.3g/mol

IUPAC Name

1-naphthalen-1-ylsulfonylpyrazole

InChI

InChI=1S/C13H10N2O2S/c16-18(17,15-10-4-9-14-15)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H

InChI Key

MBDDTTXCGKUAMC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N3C=CC=N3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N3C=CC=N3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below compares structural features, molecular weights, and applications of 1-(1-naphthylsulfonyl)-1H-pyrazole with analogous sulfonated pyrazoles:

Compound Substituents Molecular Weight Key Applications References
1-(1-Naphthylsulfonyl)-1H-pyrazole 1-Naphthylsulfonyl ~314.3 (estimated) Potential kinase inhibitors, drug discovery
1-(4-Methylphenylsulfonyl)-1H-pyrazole 4-Methylphenylsulfonyl 290.26 Antibacterial agents, crystallography studies
1-(1,3-Dimethyl-1H-pyrazole-4-sulfonyl)-piperazine Dual sulfonyl groups on piperazine Not reported Chemical intermediates, ligand design
1-[(Methylsulfonyl)methyl]-4-boronate-pyrazole Methylsulfonylmethyl, boronate ester ~339.2 PI3K inhibitors (cancer therapeutics)

Key Observations:

  • Electronic Properties : Electron-withdrawing groups (e.g., trifluoromethyl in ’s compound) alter pyrazole ring electronics, affecting reactivity and binding interactions .

Spectroscopic and Physicochemical Properties

  • NMR Spectroscopy : The naphthyl group in 1-(1-naphthylsulfonyl)-1H-pyrazole would exhibit distinct aromatic proton signals (δ 7.5–8.5 ppm) in 1H-NMR, differing from simpler aryl analogs (e.g., 4-methylphenyl derivatives at δ 7.0–7.5 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HR-MS) would confirm the molecular ion peak at m/z ~314.3 for the naphthyl derivative, compared to m/z 290.26 for the 4-methylphenyl analog .
  • Solubility : The naphthyl group reduces aqueous solubility compared to methyl or methoxy-substituted analogs, necessitating organic solvents (e.g., DMSO) for biological assays .

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